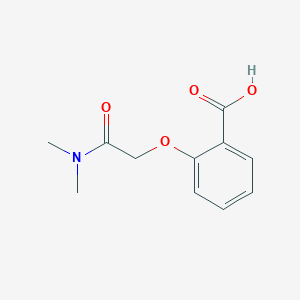
2-((Dimethylcarbamoyl)methoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dimethylcarbamoyl)methoxy)benzoic acid, also known as DMMB, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C10H12NO4. DMMB is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other compounds, such as derivatives of benzoic acid. DMMB is also used as a biological indicator to assess the oxidative stability of polyunsaturated fatty acids.
作用機序
2-((Dimethylcarbamoyl)methoxy)benzoic acid is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C10H12NO4. 2-((Dimethylcarbamoyl)methoxy)benzoic acid is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other compounds, such as derivatives of benzoic acid. 2-((Dimethylcarbamoyl)methoxy)benzoic acid reacts with compounds containing double bonds, such as polyunsaturated fatty acids, to form dimethylcarbamoylated derivatives. These derivatives are then used to assess the oxidative stability of the fatty acids.
Biochemical and Physiological Effects
2-((Dimethylcarbamoyl)methoxy)benzoic acid has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as lipoxygenase, and to reduce the levels of certain hormones, such as cortisol. 2-((Dimethylcarbamoyl)methoxy)benzoic acid has also been found to reduce the production of inflammatory mediators, such as nitric oxide, and to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta.
実験室実験の利点と制限
The use of 2-((Dimethylcarbamoyl)methoxy)benzoic acid in laboratory experiments has several advantages. It is relatively inexpensive, and it is easy to handle and store. 2-((Dimethylcarbamoyl)methoxy)benzoic acid is also stable and has a long shelf life. However, there are some limitations to its use, such as the fact that it is not very soluble in water. Additionally, 2-((Dimethylcarbamoyl)methoxy)benzoic acid may react with other compounds in the laboratory, which can lead to inaccurate results.
将来の方向性
There are several potential future directions for research involving 2-((Dimethylcarbamoyl)methoxy)benzoic acid. These include the development of new methods for synthesizing 2-((Dimethylcarbamoyl)methoxy)benzoic acid, the exploration of its potential uses in drug design, and the investigation of its effects on other biochemical and physiological processes. Additionally, further studies are needed to explore the potential applications of 2-((Dimethylcarbamoyl)methoxy)benzoic acid in the fields of agrochemicals and environmental pollution. Finally, further research is needed to determine the optimal conditions for the use of 2-((Dimethylcarbamoyl)methoxy)benzoic acid in laboratory experiments.
合成法
2-((Dimethylcarbamoyl)methoxy)benzoic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of dimethylcarbamoyl chloride with 4-methoxybenzoic acid in the presence of an acid catalyst. This reaction produces 2-((Dimethylcarbamoyl)methoxy)benzoic acid and dimethylcarbamoyl chloride hydrochloride as by-products. Other methods for synthesizing 2-((Dimethylcarbamoyl)methoxy)benzoic acid involve the reaction of dimethylcarbamoyl chloride with 4-methoxybenzaldehyde or 4-methoxybenzoyl chloride.
科学的研究の応用
2-((Dimethylcarbamoyl)methoxy)benzoic acid is widely used in the scientific research field. It is used as a reagent in the synthesis of other compounds, such as derivatives of benzoic acid. It is also used as a biological indicator to assess the oxidative stability of polyunsaturated fatty acids. 2-((Dimethylcarbamoyl)methoxy)benzoic acid has been used in the study of the effects of fatty acid oxidation on cell membrane integrity, as well as in studies of the antioxidant activity of certain compounds. 2-((Dimethylcarbamoyl)methoxy)benzoic acid has also been used in the study of the effects of environmental pollutants on human health.
特性
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(2)10(13)7-16-9-6-4-3-5-8(9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMWAUZDOJACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Dimethylcarbamoyl)methoxy)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2783303.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide](/img/structure/B2783306.png)

![N-(4-sulfamoylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2783309.png)


![2-(2-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2783314.png)
![benzo[d]thiazol-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2783315.png)

![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)
![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)
